molecular formula C13H16ClN3O5S B6143913 N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide CAS No. 790232-25-6

N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

Cat. No.: B6143913
CAS No.: 790232-25-6
M. Wt: 361.80 g/mol
InChI Key: RQKXMBRFUVYSQZ-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetyl group, a morpholine ring, and a sulfonyl group attached to a benzohydrazide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide typically involves multiple steps:

  • Formation of the Benzohydrazide Core: : The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions to form benzohydrazide.

  • Introduction of the Chloroacetyl Group: : The chloroacetyl group is introduced by reacting the benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.

  • Attachment of the Morpholine-4-sulfonyl Group: : The final step involves the sulfonylation of the morpholine ring. This can be achieved by reacting morpholine with chlorosulfonic acid to form morpholine-4-sulfonyl chloride, which is then reacted with the intermediate product from the previous step to yield the final compound.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide can undergo various chemical reactions, including:

  • Substitution Reactions: : The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.

  • Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include substituted benzohydrazides, sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Biological Studies: : It is used in studies to understand its interaction with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

  • Chemical Biology: : The compound serves as a tool in chemical biology for the modification of biomolecules and the study of protein-ligand interactions.

  • Industrial Applications: : It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, while the morpholine ring can interact with hydrophobic pockets in the target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a benzamide core instead of benzohydrazide.

    N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)aniline: Similar structure but with an aniline core.

    N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)phenylhydrazine: Similar structure but with a phenylhydrazine core.

Uniqueness

N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzohydrazide core differentiates it from other similar compounds, providing unique interactions with biological targets and distinct pharmacological properties.

Properties

IUPAC Name

N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXMBRFUVYSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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